2-Octenoyl carnitine

Description

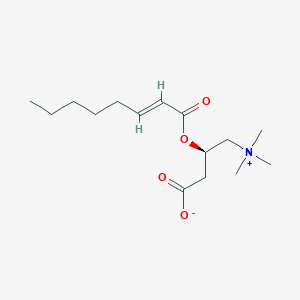

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-[(E)-oct-2-enoyl]oxy-4-(trimethylazaniumyl)butanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h9-10,13H,5-8,11-12H2,1-4H3/b10-9+/t13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSHAHDSFZXVCT-WTNCMQEWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025437 |

Source

|

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152064-94-3 |

Source

|

| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[[(2E)-1-oxo-2-octenyl]oxy]-1-propanaminium inner salt inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Differentiating Octanoylcarnitine and 2-Octenoyl Carnitine

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: In the landscape of metabolomics and inborn errors of metabolism, precision is paramount. Subtle molecular differences can signify vastly different physiological or pathological states. This guide delves into the core distinctions between two closely related medium-chain acylcarnitines: octanoylcarnitine (C8) and 2-octenoyl carnitine (C8:1). While separated by only a single double bond, their biochemical origins, clinical significance, and analytical requirements are profoundly different. Understanding these differences is critical for accurate diagnosis of metabolic disorders, particularly Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, and for the development of targeted metabolic therapies.

Part 1: Foundational Biochemistry: Structure and Metabolic Origin

At first glance, octanoylcarnitine and 2-octenoyl carnitine are similar medium-chain acylcarnitines, molecules essential for transporting fatty acids into the mitochondria for energy production.[1][2] Both consist of an eight-carbon acyl group esterified to an L-carnitine molecule.[2] However, the critical distinction lies in the saturation of the eight-carbon chain.

1.1. Structural Differences

-

Octanoylcarnitine (C8) possesses a fully saturated octanoyl group, meaning its carbon chain contains only single bonds.[3][4]

-

2-Octenoyl carnitine (C8:1) features a monounsaturated octenoyl group, characterized by a double bond between the second and third carbon atoms (the alpha and beta carbons).[5][6] This is typically in the trans configuration.[5][7]

This seemingly minor structural variance—the presence of one double bond—fundamentally alters the molecule's chemical properties and, more importantly, reflects its precise point of origin within the mitochondrial fatty acid β-oxidation spiral.

| Property | Octanoylcarnitine (C8) | 2-Octenoyl Carnitine (C8:1) |

| Molecular Formula | C₁₅H₂₉NO₄[3] | C₁₅H₂₇NO₄[5] |

| Molecular Weight | ~287.42 g/mol [8] | ~285.38 g/mol [5] |

| Acyl Chain | Saturated (Octanoyl) | Monounsaturated (2-Octenoyl) |

| Synonyms | O-octanoylcarnitine, C8 Carnitine | (2E)-octenoylcarnitine, C8:1 Carnitine |

| PubChem CID | 11953814[3] | 71464472[5] |

1.2. Divergent Metabolic Pathways

Both molecules are intermediates in the breakdown of medium-chain fatty acids.[9] Fatty acids are first activated to their coenzyme A (CoA) thioesters in the cytoplasm or mitochondrial matrix. The subsequent catabolism occurs within the mitochondrial matrix via the β-oxidation pathway. The difference between C8 and C8:1 carnitine is a direct reflection of the first enzymatic step in this pathway for an 8-carbon fatty acid.

-

Substrate: The process begins with Octanoyl-CoA . This molecule can be esterified by carnitine palmitoyltransferase II (CPT2) or carnitine octanoyltransferase (CROT) to form octanoylcarnitine (C8) .[10][11] This reaction is reversible and often occurs to buffer the intramitochondrial ratio of free CoA to acyl-CoA.

-

First Dehydrogenation: In the canonical β-oxidation pathway, Octanoyl-CoA is acted upon by the enzyme Medium-Chain Acyl-CoA Dehydrogenase (MCAD) . This enzyme introduces a trans double bond between the alpha and beta carbons, yielding 2-Octenoyl-CoA .[12]

-

Product Intermediate: This product, 2-Octenoyl-CoA, can then be transferred to carnitine, forming 2-octenoyl carnitine (C8:1) .

Therefore, octanoylcarnitine represents the substrate for the MCAD enzyme (in its carnitine ester form), while 2-octenoyl carnitine represents the product. This substrate-product relationship is the key to their differential diagnostic utility.

Part 2: Clinical and Diagnostic Significance

The distinct metabolic positions of C8 and C8:1 carnitine make them powerful biomarkers for diagnosing inborn errors of metabolism, most notably MCAD deficiency.[13][14]

2.1. The Hallmark of MCAD Deficiency

MCAD deficiency is the most common inherited disorder of fatty acid β-oxidation.[12] It is an autosomal recessive disease caused by mutations in the ACADM gene, leading to a dysfunctional or absent MCAD enzyme.[15][16]

The direct consequence of this enzymatic block is the cell's inability to perform the first dehydrogenation step on medium-chain acyl-CoAs (primarily C6, C8, and C10).[12] This leads to a massive upstream accumulation of the substrate, octanoyl-CoA. To alleviate the sequestration of free Coenzyme A, the excess octanoyl groups are shunted to carnitine, resulting in a pathognomonic elevation of octanoylcarnitine (C8) in blood and other tissues.[17]

For this reason, elevated C8 is the primary biomarker used in newborn screening programs worldwide to detect MCAD deficiency.[17][18] In affected newborns, C8 levels can be dramatically increased, often ranging from 3.1 to 28.3 µmol/L, compared to a maximum of 0.22 µmol/L in healthy infants.[17]

2.2. The Diagnostic Value of the C8/C8:1 Ratio

While C8 is the primary marker, analyzing its product, C8:1, provides a more robust and self-validating diagnostic picture. In a healthy individual with functional MCAD, there is a basal level of conversion from octanoyl-CoA to 2-octenoyl-CoA, resulting in a low but detectable C8/C8:1 ratio.

In a patient with MCAD deficiency:

-

C8 levels are very high.

-

C8:1 levels are very low, as the enzyme responsible for its production is deficient.

Therefore, the ratio of C8 to C8:1 is exceptionally high . This ratio serves as a highly specific secondary criterion for confirming MCAD deficiency, helping to distinguish it from other conditions or interferences (e.g., MCT oil supplementation) that might nonspecifically raise medium-chain acylcarnitine levels.[13][15] A C8/C10 ratio greater than 5 is also a key diagnostic criterion.[13]

Part 3: A Guide to Analytical Discrimination

The structural similarity between C8 and C8:1 presents a significant analytical challenge. Standard newborn screening often employs flow injection analysis-tandem mass spectrometry (FIA-MS/MS), which does not chromatographically separate analytes before detection.[19] While their masses differ by ~2 Da, this method can be susceptible to isobaric interferences, where other unrelated compounds have the same mass-to-charge ratio, potentially leading to false positives.[20]

For unequivocal differentiation and accurate quantification, especially for confirmatory testing, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[21][22]

3.1. The Rationale for Chromatography

LC separates molecules based on their physicochemical properties before they enter the mass spectrometer. The double bond in 2-octenoyl carnitine makes it slightly more polar than the fully saturated octanoylcarnitine. When using a reversed-phase chromatography column (e.g., a C18 column), where nonpolar compounds are retained longer, octanoylcarnitine will have a slightly longer retention time than 2-octenoyl carnitine, allowing them to be resolved as distinct peaks.[22]

3.2. Experimental Protocol: LC-MS/MS Quantification

This protocol provides a robust framework for the separation and quantification of C8 and C8:1 from plasma or dried blood spots.

1. Sample Preparation:

- Plasma: To 50 µL of plasma, add 200 µL of ice-cold acetonitrile containing a known concentration of stable isotope-labeled internal standards (e.g., d3-octanoylcarnitine).

- Dried Blood Spot (DBS): Punch a 3mm spot into a 96-well plate. Add 100 µL of a methanol-based extraction solution containing internal standards.

- Vortex samples vigorously for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new vial or plate for analysis.

2. Derivatization (Butylation - Recommended):

- Causality: Acylcarnitines are zwitterionic. Esterification of the carboxyl group to a butyl ester neutralizes the negative charge, improving chromatographic retention on reversed-phase columns and enhancing ionization efficiency in the MS source.[20]

- Evaporate the supernatant to dryness under a stream of nitrogen.

- Reconstitute in 50 µL of 3N butanolic-HCl.

- Incubate at 65°C for 20 minutes.

- Evaporate to dryness again and reconstitute in the initial mobile phase for injection.

3. LC-MS/MS Conditions:

- LC System: UPLC or HPLC system capable of binary gradients.

- Column: A C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

- Mobile Phase A: 0.1% Formic Acid in Water.

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Gradient: A linear gradient from ~10% B to 95% B over 5-7 minutes. This must be optimized to ensure baseline separation of C8 and C8:1.

- Flow Rate: 0.3 - 0.5 mL/min.

- Column Temperature: 40-50°C.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

- Ionization Mode: Positive (ESI+).

- Detection Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions. All acylcarnitines produce a characteristic product ion at m/z 85 due to the fragmentation of the carnitine moiety.[20]

- Octanoylcarnitine (butylated): Monitor transition for [M+H]⁺ of butylated C8 → 85.

- 2-Octenoyl Carnitine (butylated): Monitor transition for [M+H]⁺ of butylated C8:1 → 85.

- d3-Octanoylcarnitine (IS): Monitor transition for [M+H]⁺ of butylated d3-C8 → 85.

4. Data Analysis:

- Identify peaks based on their specific retention times and MRM transitions.

- Quantify the peak area for each analyte and its corresponding internal standard.

- Calculate the concentration using a calibration curve prepared with known standards.

Part 4: Implications for Research and Drug Development

A clear understanding of the distinction between C8 and C8:1 is not merely academic; it has tangible implications for therapeutic innovation and clinical research.

-

High-Fidelity Diagnostics: Relying solely on a general "C8" measurement without chromatographic separation risks diagnostic ambiguity. Implementing LC-MS/MS methods that resolve C8 and C8:1 provides higher confidence in MCAD deficiency diagnoses and can help characterize atypical patient profiles.[19]

-

Monitoring Therapeutic Interventions: Treatments for fatty acid oxidation disorders (FAODs) often involve dietary modifications, such as supplementation with medium-chain triglycerides (MCTs) or triheptanoin.[23] Accurate monitoring of the full acylcarnitine profile, including the C8/C8:1 ratio, is essential to assess the metabolic impact of these interventions.

-

Novel Therapeutic Development: Recent research has explored the use of oral octanoylcarnitine itself as a potential therapy for long-chain FAODs.[24][25] The rationale is that it can bypass the defective long-chain oxidation steps and directly provide an intermediate for mitochondrial energy production. For such a drug to be developed and approved, regulatory bodies would require highly specific and validated analytical methods to track its pharmacokinetics and pharmacodynamics. The ability to distinguish the administered drug (C8) from its metabolic byproducts (like C8:1) would be a critical component of these methods.

References

-

National Center for Biotechnology Information. (n.d.). L-Octanoylcarnitine. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). (2E)-octenoylcarnitine. PubChem Compound Database. [Link]

- Bremer, J. (1981). The effect of fasting on the carnitine content and carnitine acyltransferase activities in rat heart and liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism.

-

National Center for Biotechnology Information. (n.d.). Octanoylcarnitine. PubChem Compound Database. [Link]

-

Grosse, S. D., et al. (2006). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews®. [Link]

-

AMBOSS. (2020). Energy Metabolism - Part 4: Fatty Acids & Carnitine Transporter. YouTube. [Link]

- Jogl, G., & Tong, L. (2005). Crystal Structure of Mouse Carnitine Octanoyltransferase and Molecular Determinants of Substrate Selectivity. Journal of Biological Chemistry.

-

Seiler, C., et al. (2014). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. Journal of Biological Chemistry. [Link]

- Lee, P. H., et al. (2018). Decanoylcarnitine and octanoylcarnitine levels among groups with high, intermediate, and low probability of stroke of cardioembolic origin.

-

ResearchGate. (n.d.). Octanoyl-CoA oxidation, plasma medium-chain acylcarnitine levels and gene analysis of both ACADM alleles in subjects with suspected MCAD-deficiency. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-octenoyl-L-carnitine. PubChem Compound Database. [Link]

-

Schlaepfer, W. W., & Gokhale, R. (2020). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. JCI Insight. [Link]

-

Chace, D. H., et al. (1997). Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry. Clinical Chemistry. [Link]

-

van Hove, J. L., et al. (1993). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood. American Journal of Human Genetics. [Link]

-

JCI Insight. (2020). Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders. [Link]

-

Schooneman, M. G., et al. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research. [Link]

-

Genetic Metabolic Dietitians International. (2008). MCAD - Medium Chain Acyl CoA Dehydrogenase Deficiency. [Link]

-

Aldámiz-Echevarría, L., et al. (2021). Nutritional Management of Patients with Fatty Acid Oxidation Disorders. Nutrients. [Link]

-

New York State Department of Health, Wadsworth Center. (n.d.). Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. [Link]

- Li, K., et al. (2010). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarkers. Analytical Biochemistry.

-

Morand, R., et al. (2013). Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using o-nitrobenzyl-esterification. Journal of Chromatography B. [Link]

-

Jones, P. M., et al. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. Metabolites. [Link]

-

Meierhofer, D. (2019). Acylcarnitine profiling by low-resolution LC-MS. PLOS ONE. [Link]

-

Twist Bioscience. (n.d.). Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells. [Link]

-

Medscape. (2021). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD). [Link]

-

Analytical Chemistry. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. [Link]

-

Frontiers in Pharmacology. (2021). Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport. [Link]

-

Labcorp. (n.d.). Acylcarnitine Profile, Quantitative, Plasma. [Link]

-

ResearchGate. (n.d.). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. [Link]

-

PubMed. (2021). L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. [Link]

-

Wikipedia. (n.d.). Bêta-oxydation. [Link]

-

ResearchGate. (2021). (PDF) L-Carnitine and Acylcarnitines: Mitochondrial Biomarkers for Precision Medicine. [Link]

-

Tong, L. (n.d.). Structure and Function of Carnitine Acyltransferases. Columbia University. [Link]

Sources

- 1. Buy 2-Octenoyl carnitine | 152064-94-3 [smolecule.com]

- 2. Buy L-Octanoylcarnitine | 25243-95-2 [smolecule.com]

- 3. L-Octanoylcarnitine | C15H29NO4 | CID 11953814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Octanoylcarnitine | C15H29NO4 | CID 123701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2E)-octenoylcarnitine | C15H27NO4 | CID 71464472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-octenoyl-L-carnitine | C15H27NO4 | CID 70679121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: diagnosis by acylcarnitine analysis in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 16. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology [emedicine.medscape.com]

- 17. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. MCAD [gmdi.org]

- 19. researchgate.net [researchgate.net]

- 20. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 22. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]

- 23. mdpi.com [mdpi.com]

- 24. Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. JCI Insight - Oral octanoylcarnitine alleviates exercise intolerance in mouse models of long-chain fatty acid oxidation disorders [insight.jci.org]

Mechanistic & Analytical Guide: Medium-Chain Acylcarnitine Dynamics

Content Type: Technical Whitepaper Target Audience: Drug Development Scientists, Metabolic Researchers, and Clinical Biochemists.

Executive Summary: The Metabolic "Pressure Valve"

In human physiology, medium-chain acylcarnitines (MCACs)—specifically octanoylcarnitine (C8) and decanoylcarnitine (C10)—are not end-products of a dedicated biosynthetic pathway designed for structural utility. Rather, they represent a metabolic efflux mechanism .

While long-chain fatty acids require the CPT1-dependent carnitine shuttle for mitochondrial entry, medium-chain fatty acids (MCFAs) largely bypass this control point. Once activated within the matrix, if downstream

For drug developers, MCACs are high-fidelity biomarkers of mitochondrial

The Biosynthetic Mechanism: Mitochondrial Flux Dynamics

The "biosynthesis" of MCACs is fundamentally a rescue operation catalyzed by the reversibility of carnitine acyltransferases.

The Bypass Entry & Activation

Unlike long-chain fatty acids (LCFAs, >C12), MCFAs (C6–C10) are relatively soluble. They permeate the mitochondrial outer and inner membranes largely independent of Carnitine Palmitoyltransferase 1 (CPT1).

-

Entry: Passive diffusion or transport via monocarboxylate transporters.

-

Activation: Inside the matrix, Medium-Chain Acyl-CoA Synthetase (ACS) activates them to Acyl-CoAs.

-

Reaction:

-

The Metabolic Block & Retro-Conversion

Under normal conditions, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) oxidizes these intermediates. However, if MCAD is inhibited (drug toxicity) or deficient (genetic MCADD), MC-Acyl-CoAs accumulate.

The Critical Enzymes:

-

CPT2 (Carnitine Palmitoyltransferase 2): While canonically associated with long-chain handling, CPT2 exhibits significant activity towards medium-chain substrates (C8–C12) when local concentrations of Acyl-CoA are high [1].[1]

-

CRAT (Carnitine Acetyltransferase): Often mischaracterized as solely short-chain specific. Structural and kinetic data confirm CRAT handles chain lengths up to C10 efficiently [2].

The Efflux Reaction:

This reaction regenerates free CoA, preventing "CoA trapping" which would otherwise stall the TCA cycle and cause lethal hyperammonemia. The resulting MCACs are transported out of the mitochondria by CACT (Carnitine-Acylcarnitine Translocase) and enter the circulation.

Visualization: The MCAC Formation Pathway

Caption: Schematic of MCAC formation. Note that MCACs are formed when

Enzymology & Substrate Specificity[1][2][3][4][5][6]

Understanding the specific chain-length affinities is crucial for interpreting acylcarnitine profiles in drug safety studies.

| Enzyme | Gene | Primary Substrates | Role in MCAC Biosynthesis | Kinetic Insight |

| CPT2 | CPT2 | C12–C18 (Long) | Major. High capacity for C8/C10 conversion under stress [1]. | Broad specificity allows it to act as a "fail-safe" for medium chains. |

| CRAT | CRAT | C2–C6 (Short) | Moderate. Significant activity up to C10 (Decanoyl) [2]. | Bridges the gap between short-chain and medium-chain handling. |

| MCAD | ACADM | C6–C12 CoAs | Negative Regulator. | Loss of MCAD activity is the cause of MCAC biosynthesis/accumulation [3]. |

Key Insight for Researchers: If your drug candidate inhibits MCAD, you will see a specific spike in C8-carnitine (Octanoylcarnitine) and C10:1-carnitine (Decenoylcarnitine) in plasma. This is a classic signature of mitochondrial toxicity [4].

Analytical Protocol: LC-MS/MS Quantification

To validate MCAC biosynthesis in vitro or in vivo, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Methodological Choice: Derivatized vs. Non-Derivatized

-

Derivatized (Butanol/HCl): Increases sensitivity by improving ionization efficiency. Preferred for dried blood spots (DBS) or low-volume samples.

-

Non-Derivatized: Eliminates the hydrolysis risk of labile acylcarnitines. Preferred for detailed kinetic studies in tissue homogenates.

Step-by-Step Protocol (Derivatized Method)

Reagents:

-

Internal Standards (IS): Deuterated mixture (e.g., d3-C8, d3-C10).

-

Derivatization Reagent: 3N HCl in n-Butanol.

Workflow:

-

Extraction: Aliquot 10

L plasma/tissue homogenate. Add 100 -

Evaporation: Transfer supernatant to a polypropylene plate. Evaporate to dryness under

gas at 40°C. -

Derivatization: Add 50

L 3N HCl in n-Butanol. Incubate at 65°C for 15 min. (Converts carboxyl groups to butyl esters). -

Re-Evaporation: Evaporate to dryness again to remove excess acid.

-

Reconstitution: Dissolve residue in 100

L Mobile Phase (80:20 Acetonitrile:Water). -

MS/MS Acquisition:

-

Mode: Positive Electrospray Ionization (+ESI).[2]

-

Scan Type: Precursor Ion Scan of m/z 85 (characteristic fragment of the carnitine backbone).

-

MRM Transitions:

-

C8-Carnitine (Butyl ester):

-

C10-Carnitine (Butyl ester):

-

-

Visualization: Analytical Workflow

Caption: Standard workflow for butyl-ester derivatization LC-MS/MS analysis of acylcarnitines.

Experimental Protocol: In Vitro Biosynthesis (Flux Assay)

For researchers needing to generate MCACs biologically (e.g., to test transporter kinetics or CPT2 inhibition), use this mitochondrial loading assay.

Objective: Force the biosynthesis of C8-carnitine in liver mitochondria.

-

Isolation: Isolate mitochondria from fresh mouse liver using differential centrifugation in sucrose buffer.

-

Incubation Buffer:

-

100 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM KH2PO4, 1 mg/mL BSA (fatty acid free).

-

-

Substrate Loading:

-

Add Octanoyl-CoA (50

M) as the substrate. -

Add L-Carnitine (2 mM) (Acceptor).

-

Crucial Step: Add Rotenone (2

M) to inhibit Complex I. This slows NADH oxidation, stalling

-

-

Reaction: Incubate at 37°C for 10-30 minutes.

-

Termination: Stop reaction with ice-cold acetonitrile.

-

Analysis: Analyze supernatant via LC-MS/MS (Protocol 4.2). You will observe a time-dependent linear increase in Octanoylcarnitine (C8).

References

-

Violante, S., et al. (2013). "Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism."[1][3] Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease.

-

Motley, A. K., et al. (2019). "Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling." Biochimica et Biophysica Acta.

-

National Center for Biotechnology Information (NCBI). "Medium-Chain Acyl-CoA Dehydrogenase Deficiency." GeneReviews.

-

Rinaldo, P., et al. (2008). "Acylcarnitine profile analysis." Genetics in Medicine.

-

van Vlies, N., et al. (2005). "Overlapping acyl-CoA substrate specificities of carnitine acyltransferases." Biochemical Journal.

Sources

- 1. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Substrate specificity of human carnitine acetyltransferase: Implications for fatty acid and branched-chain amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Significance of 2-Octenoyl Carnitine in Newborn Screening Profiles

Abstract

Newborn screening (NBS) for inborn errors of metabolism (IEMs) represents a pinnacle of preventative public health, enabling the pre-symptomatic detection and treatment of potentially devastating genetic disorders. The advent of tandem mass spectrometry (MS/MS) revolutionized this field by allowing for the simultaneous measurement of dozens of metabolites from a single dried blood spot (DBS). Among these are the acylcarnitines, critical reporters on the status of fatty acid and amino acid metabolism. This guide provides a deep technical analysis of 2-octenoyl carnitine (C8:1), a specific medium-chain acylcarnitine. While its saturated counterpart, octanoylcarnitine (C8), is the primary biomarker for Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD), the most common fatty acid oxidation disorder, C8:1 serves as a crucial secondary marker. Understanding its biochemical origin, analytical nuances, and interpretive value is essential for improving the accuracy and efficacy of NBS programs. This document, intended for researchers, clinicians, and drug development professionals, elucidates the complete context of C8:1, from mitochondrial metabolism to the clinical decision-making workflow, grounded in authoritative scientific principles and validated methodologies.

The Biochemical Landscape: Fatty Acid Oxidation and the Role of Carnitine

To comprehend the significance of any single acylcarnitine, one must first understand the metabolic machinery from which it originates. The primary energy source for the body during periods of fasting or stress is the mitochondrial β-oxidation of fatty acids.

1.1 The Carnitine Shuttle: Gateway to the Mitochondria

Long-chain fatty acids are unable to passively cross the inner mitochondrial membrane. Their entry is actively managed by the carnitine shuttle. Carnitine, a quaternary ammonium compound, plays an indispensable role in this process.[1][2][3] Cytosolic long-chain fatty acyl-CoAs are first esterified to carnitine by carnitine palmitoyltransferase 1 (CPT1). The resulting acylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT).[4] Once inside the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) reverses the process, liberating the fatty acyl-CoA to enter the β-oxidation spiral and regenerating free carnitine.[4]

1.2 Mitochondrial β-Oxidation and the Origin of C8:1

Within the mitochondrion, fatty acyl-CoAs undergo a cyclical four-step process—oxidation, hydration, oxidation, and thiolysis—that shortens the fatty acid chain by two carbons per cycle, producing acetyl-CoA, FADH₂, and NADH. Each step is catalyzed by a specific enzyme, with chain-length specificity.

For medium-chain fatty acids (6-12 carbons), the initial oxidation step is catalyzed by Medium-Chain Acyl-CoA Dehydrogenase (MCAD). In a healthy individual, octanoyl-CoA is efficiently processed. However, in certain metabolic states or enzymatic deficiencies, acyl-CoA intermediates can be esterified to carnitine by mitochondrial carnitine acyltransferases and exported from the mitochondria.[5] This serves as a detoxification mechanism, preventing the toxic accumulation of acyl-CoAs and regenerating the pool of free Coenzyme A.

2-Octenoyl-CoA is a direct intermediate in the β-oxidation of decanoyl-CoA (C10) and the subsequent oxidation of octanoyl-CoA. When the pathway is impaired, this intermediate can accumulate and be converted to 2-octenoyl carnitine (C8:1).

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and MCADD.

Clinical Significance in Newborn Screening

An elevated C8:1 level on a newborn screening profile is never interpreted in isolation. Its clinical significance is derived from its relationship with other acylcarnitines, primarily C8 (octanoylcarnitine).

2.1 Primary Indication: Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

MCADD is an autosomal recessive disorder caused by mutations in the ACADM gene, leading to a dysfunctional MCAD enzyme.[6] It is one of the most common IEMs detected by NBS, with an incidence of approximately 1 in 10,000 births in some populations.[7]

-

Biochemical Hallmark: The enzymatic block prevents the conversion of octanoyl-CoA to 2-octenoyl-CoA. This leads to a massive accumulation of octanoyl-CoA, which is subsequently converted to octanoylcarnitine (C8). Therefore, a markedly elevated C8 is the primary biomarker for MCADD .[8][9]

-

Role of C8:1: A concurrent, though less pronounced, elevation of C8:1 is typically observed. The accumulation of upstream substrates can lead to the formation and buildup of related intermediates. The ratio of C8 to other acylcarnitines (like C2, C10) and the presence of C8:1 are critical for diagnostic accuracy. Newborns homozygous for the common c.985A>G mutation often exhibit higher levels of octanoylcarnitine.[8]

2.2 Secondary Indication: Glutaric Acidemia Type II (GA-II)

GA-II, also known as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), is a disorder affecting the transfer of electrons from multiple acyl-CoA dehydrogenases (including MCAD) to the electron transport chain.[10] This is caused by defects in either electron transfer flavoprotein (ETF) or ETF-ubiquinone oxidoreductase (ETF:QO).

-

Biochemical Hallmark: Unlike the specific elevation seen in MCADD, GA-II results in a broad-range elevation of multiple acylcarnitines. This includes short-chain (C4, C5), medium-chain (C8, C8:1, C10, C12), and dicarboxylic acylcarnitines. The presence of elevated glutaroylcarnitine (C5-DC) is particularly suggestive.

-

Role of C8:1: In GA-II, an elevated C8:1 is part of a much wider pattern of metabolic disruption.[11][12] The screening profile will show elevations across the acylcarnitine spectrum, distinguishing it from the more isolated C8/C8:1 signature of MCADD.

Table 1: Differential Profile of Disorders Associated with Elevated C8:1

| Disorder | Primary Biomarker(s) | C8:1 Level | Other Key Acylcarnitines | Genetic Basis |

| MCAD Deficiency | C8 (Octanoylcarnitine) | Moderately to Markedly Elevated | Elevated C6, C10, C10:1 | ACADM Gene |

| Glutaric Acidemia Type II (GA-II/MADD) | C4, C5, C5-DC, C8, C12, C14:1, C16 | Moderately Elevated | Broad elevation of multiple species | ETFA, ETFB, ETFDH Genes |

Analytical Methodology: A Self-Validating System

The analysis of acylcarnitines from DBS is a high-throughput process reliant on flow-injection electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1][2] The methodology is designed for robustness, speed, and sensitivity, forming a self-validating system through the use of stable isotope-labeled internal standards.

3.1 Experimental Protocol: Acylcarnitine Profiling from Dried Blood Spots

This protocol describes a standard, widely adopted method for acylcarnitine analysis.[2][13]

-

Sample Preparation: a. A 3.2 mm disc is punched from the dried blood spot into a 96-well microtiter plate. b. To each well, 100-150 µL of a methanol-based extraction solution is added. This solution contains a mixture of stable isotope-labeled internal standards for free carnitine and various acylcarnitines (e.g., d₃-C2, d₃-C8, d₃-C16).

-

Causality: Methanol efficiently lyses cells and precipitates proteins, releasing the target analytes into the solution. The internal standards are chemically identical to the analytes but have a higher mass, allowing them to be distinguished by the mass spectrometer. They co-elute and ionize similarly to the endogenous analytes, correcting for variations in extraction efficiency and matrix effects.

-

-

Derivatization: a. The plate is sealed, agitated for 20-30 minutes, and then centrifuged. b. The supernatant is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen. c. 100 µL of 3N butanolic-HCl is added to each well. The plate is sealed and incubated at 65°C for 15-20 minutes.

-

Causality: Acylcarnitines are zwitterionic and can be analyzed directly, but derivatization to their butyl esters significantly improves ionization efficiency in the ESI source, thereby enhancing analytical sensitivity.[13] This step is critical for achieving the low detection limits required for newborn screening.

-

-

Final Preparation & Analysis: a. The butanolic-HCl is evaporated to dryness under nitrogen. b. The residue is reconstituted in a mobile phase suitable for the MS/MS system (e.g., 80:20 acetonitrile:water). c. The sample is injected into the tandem mass spectrometer.

3.2 Tandem Mass Spectrometry (MS/MS) Analysis

Acylcarnitines are typically analyzed using a precursor ion scan of m/z 85.

-

Causality: Upon collision-induced dissociation (CID) in the mass spectrometer, all butyl-esterified acylcarnitines fragment to produce a common, characteristic product ion at a mass-to-charge ratio (m/z) of 85, corresponding to [CH₂=CH-C(OH)=N(CH₃)₂]⁺.[13] By setting the second mass analyzer (Q3) to only detect ions of m/z 85 and scanning a range of parent masses in the first mass analyzer (Q1), a complete profile of all acylcarnitines in the sample can be generated in a single analysis. The concentration of each analyte is calculated by comparing the ion intensity of the endogenous analyte to that of its corresponding stable isotope-labeled internal standard.

Caption: Workflow for Acylcarnitine Analysis by MS/MS.

Interpretation, Challenges, and Confirmatory Actions

A positive newborn screen is not a diagnosis but an indication for urgent follow-up testing.[9] The interpretation of C8:1 and other acylcarnitine levels requires carefully established cutoff values and a clear, logical workflow to minimize false positives and ensure timely intervention for affected infants.

4.1 Cutoff Values and Diagnostic Ratios

Screening programs establish cutoff values for each analyte, often at the 99th or 99.5th percentile of the newborn population. However, relying on a single value is prone to error. The use of analyte ratios significantly enhances the specificity of screening.

-

C8/C2 (Octanoylcarnitine/Acetylcarnitine) Ratio: This ratio is highly sensitive and specific for MCADD. In MCADD, C8 is high while C2 is often normal or low.

-

C8/C10 (Octanoylcarnitine/Decanoylcarnitine) Ratio: This ratio also helps differentiate MCADD from other conditions.

-

C8/C8:1 Ratio: This ratio can be informative. While not a primary diagnostic tool, deviations from the expected ratio in a positive screen can sometimes point towards interfering substances or other metabolic complexities.[14]

Table 2: Representative Acylcarnitine Cutoff Values

| Analyte | Typical Cutoff (µmol/L) | Notes |

| C8 (Octanoylcarnitine) | > 0.5 - 1.0 | Values > 2.0 µmol/L are highly suggestive of MCADD.[15] |

| C8:1 (2-Octenoyl carnitine) | Variable | Not typically used as a primary cutoff marker. |

| C8/C2 Ratio | > 0.2 - 0.4 | A key second-tier marker for MCADD. |

Note: Cutoff values are specific to each laboratory and population and must be rigorously validated.

4.2 The Challenge of False Positives

A significant challenge in NBS is the occurrence of false-positive results, which can cause considerable parental anxiety and lead to unnecessary clinical investigations.[16] Factors contributing to elevated C8 and C8:1 in unaffected infants include:

-

Prematurity and Low Birth Weight: Premature infants may have immature metabolic pathways.

-

Total Parenteral Nutrition (TPN): Intravenous feeding, particularly with medium-chain triglyceride (MCT) oil emulsions, can lead to transient elevations of medium-chain acylcarnitines.[17]

-

Sample Quality: Improper sample collection or storage can affect results.

4.3 Confirmatory Testing Workflow

An out-of-range newborn screen for C8 and C8:1 mandates a structured follow-up.

Caption: Confirmatory Workflow for Elevated C8/C8:1.

The definitive diagnosis relies on a combination of plasma acylcarnitine analysis, urine organic acid testing (which will show characteristic dicarboxylic acids and acylglycines in MCADD), and ultimately, molecular sequencing of the relevant genes.[6][18]

Conclusion and Future Perspectives

2-octenoyl carnitine (C8:1) is a metabolite of significant, albeit secondary, importance in newborn screening. Its primary value lies not as a standalone marker, but as a critical piece of the metabolic puzzle presented by the full acylcarnitine profile. In conjunction with octanoylcarnitine (C8) and calculated analyte ratios, it substantially improves the sensitivity and specificity for detecting MCADD and aids in the differential diagnosis of broader disorders like GA-II.

The future of metabolic screening will likely involve a multi-tiered approach. The initial high-throughput MS/MS screen may be followed by second-tier tests on the same DBS, such as targeted LC-MS/MS methods that can separate isomeric acylcarnitines, or rapid genetic testing for common mutations.[5] As our understanding of the metabolome deepens, the role of minor analytes like C8:1 will become even more defined, allowing for a more nuanced and accurate interpretation of newborn screening profiles, ultimately leading to better outcomes for affected infants.

References

- MCADD - New England Consortium of Metabolic Programs. (n.d.).

- Screening for medium-chain acyl CoA dehydrogenase deficiency: current perspectives. (2016). Research and Reports in Neonatology, 6, 1-10.

- Acylcarnitine analysis by tandem mass spectrometry. (n.d.). Mayo Clinic.

- Smith, E. H., & Matern, D. (2010). Acylcarnitine Analysis by Tandem Mass Spectrometry. Current Protocols in Human Genetics, Chapter 17, Unit 17.8.1-20.

- Newborn Screening for Medium Chain acyl-CoA Dehydrogenase Deficiency: Performance Improvement by Monitoring a New Ratio. (n.d.). PubMed.

- PARENT INFORMATION for POSITIVE Newborn Screening Results for MCAD (Medium Chain Acyl CoA Dehydrogenase Deficiency). (n.d.). Department of Health and Human Services.

- Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies. (2012). Journal of Medical Screening, 19(1), 2-10.

- Family Fact Sheet Blood Spot Screen Result Notification, Elevated C8 Acylcarnitine. (n.d.). Minnesota Department of Health.

- An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (2019). Journal of Lipid Research, 60(5), 1029-1040.

- Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. (2015). Request PDF.

- Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China. (2022). Frontiers in Pediatrics, 10, 833918.

- MCADD (medium chain acyl-CoA dehydrogenase deficiency). (n.d.). newbornscreening.info.

- Newborn Screening for Glutaric Aciduria-II: The New England Experience. (2013). JIMD Reports, 11, 1-10.

- Glutaric Acidemia Type II. (n.d.). Newborn Screening, HRSA.

- Newborn Screening ACT Sheet [Elevated C8 with Lesser Elevations of C6 and C10 Acylcarnitine] Medium-chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. (n.d.). American College of Medical Genetics and Genomics.

- Newborn Screening for Glutaric Aciduria-II: The New England Experience. (2014). ResearchGate.

- The health system impact of false positive newborn screening results for medium-chain acyl-CoA dehydrogenase deficiency: a cohort study. (2016). Orphanet Journal of Rare Diseases, 11(1), 18.

- Medium Chain Acyl-CoA Dehydrogenase Deficiency: 3 years of Newborn Screening. (2015). Irish Medical Journal, 108(7), 209-211.

- Acylcarnitine Functions and Analysis Methods. (n.d.). Creative Proteomics.

- Conditions Carnitine Palmitoyltransferase Type II Deficiency. (n.d.). Baby's First Test.

Sources

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 4. Frontiers | Newborn Screening for Mitochondrial Carnitine-Acylcarnitine Cycle Disorders in Zhejiang Province, China [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. MCADD (medium chain acyl-CoA dehydrogenase deficiency) – newbornscreening.info [newbornscreening.info]

- 7. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. health.state.mn.us [health.state.mn.us]

- 10. newbornscreening.hrsa.gov [newbornscreening.hrsa.gov]

- 11. Newborn Screening for Glutaric Aciduria-II: The New England Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Newborn screening for medium chain acyl-CoA dehydrogenase deficiency: performance improvement by monitoring a new ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MCADD — New England Consortium of Metabolic Programs [newenglandconsortium.org]

- 16. The health system impact of false positive newborn screening results for medium-chain acyl-CoA dehydrogenase deficiency: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. imj.ie [imj.ie]

- 18. natural-sciences.nwu.ac.za [natural-sciences.nwu.ac.za]

Methodological & Application

Application Note: Targeted Solid Phase Extraction of 2-Octenoyl Carnitine (C8:1)

[1][2]

Abstract

2-octenoyl carnitine (C8:1) is a critical diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and a sentinel metabolite in mitochondrial fatty acid oxidation (FAO) studies.[1][2] Its zwitterionic nature—possessing a permanently positively charged quaternary amine and a carboxylic acid tail—presents unique extraction challenges.[2] Traditional protein precipitation (PPT) methods often suffer from significant ion suppression and poor recovery of low-abundance isomers.[1][2] This guide details a Mixed-Mode Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) protocol. Unlike Strong Cation Exchange (MCX), which permanently retains quaternary amines, WCX allows for a "switchable" elution mechanism, ensuring high recovery (>85%) and superior cleanup of phospholipids.

Introduction & Biological Significance

Acylcarnitines facilitate the transport of fatty acids into the mitochondria for

-

2-Octenoyl Carnitine (C8:1): An unsaturated medium-chain species.[1][2] Elevated levels are pathognomonic for MCAD deficiency, particularly when the C8/C10 ratio is skewed.

-

The Analytical Challenge:

-

Isobaric Interferences: C8:1 must be chromatographically resolved from other C8 isomers (e.g., octanoyl carnitine artifacts).[2]

-

Ion Suppression: Phospholipids in plasma co-elute with carnitines in standard Reversed-Phase (RP) methods, suppressing the MS signal.[2]

-

Extraction Physics: The quaternary amine is a strong base (

), meaning it remains positively charged at all pH levels.[2]

-

Physicochemical Profile

Understanding the molecule is the first step to successful extraction.

| Property | Value | Implication for SPE |

| Molecular Weight | 285.38 g/mol | Suitable for LC-MS/MS (Precursor Ion Scan m/z 85).[1][2] |

| LogP | ~2.2 (Estimated) | Moderately hydrophobic; retains on C18/RP sorbents.[1][2] |

| pKa (Amine) | >14 (Quaternary) | Permanently Positive. Cannot be neutralized by high pH.[1][2] |

| pKa (Acid) | ~3.8 (Carboxyl) | Negatively charged at neutral pH.[1][2] |

| Net Charge | Zwitterionic (pH 7) | Requires Ion-Exchange for specific capture.[1][2] |

Method Development Strategy: Why WCX?

For quaternary amines like carnitine, Mixed-Mode Weak Cation Exchange (WCX) is superior to Strong Cation Exchange (MCX).[1][2]

-

The MCX Problem: MCX sorbents (sulfonic acid) are permanently negatively charged.[2] Since carnitine is permanently positive, the ionic bond is extremely strong. Elution requires high ionic strength or toxic solvents to "break" the bond, often resulting in poor recovery.

-

The WCX Solution: WCX sorbents (carboxylate) are negatively charged at pH > 5 but neutral at pH < 3.[2]

Mechanism Diagram

Detailed Experimental Protocol

Materials

-

SPE Cartridge: Mixed-Mode WCX (e.g., Waters Oasis WCX, Phenomenex Strata-X-CW), 30 mg / 1 cc.[1][2]

-

Sample: 100 µL Plasma or Serum.[2]

-

Internal Standard (IS): d3-Octanoyl Carnitine (C8-d3) or d3-Octenoyl Carnitine (if available).[1][2]

Pre-Treatment (Critical)

Protein precipitation is performed before SPE to prevent clogging and maximize flow.[1][2]

-

Add 100 µL Plasma to a microcentrifuge tube.

-

Add 10 µL Internal Standard solution.

-

Add 300 µL 5% NH₄OH in Acetonitrile . (The base ensures the WCX sorbent stays charged during loading).

-

Vortex 30s, Centrifuge at 10,000 x g for 5 mins.

-

Collect the Supernatant .

-

Dilute Supernatant 1:1 with Water (reduces organic strength to allow retention).[1][2]

SPE Workflow

| Step | Solvent / Buffer | Volume | Purpose |

| 1. Condition | Methanol | 1 mL | Activates hydrophobic ligands. |

| 2.[2] Equilibrate | Water (with 2% NH₄OH) | 1 mL | Ensures sorbent is anionic (COO-).[1][2] |

| 3. Load | Pre-treated Sample | ~0.8 mL | Analyte binds via cation exchange.[2] |

| 4. Wash 1 | 5% NH₄OH in Water | 1 mL | Removes salts, proteins, and sugars. |

| 5. Wash 2 | 100% Acetonitrile | 1 mL | Crucial Step: Removes neutral lipids/phospholipids.[2] Carnitine stays bound.[2] |

| 6. Elute | 2% Formic Acid in Methanol | 2 x 250 µL | Protonates sorbent; releases carnitine. |

| 7.[2] Post-Elution | Evaporate to dryness (N2, 40°C). Reconstitute in 100 µL Mobile Phase A. | Concentrates sample. |

Workflow Diagram

LC-MS/MS Parameters

To separate 2-octenoyl carnitine from isobaric interferences, a C18 column is preferred over HILIC.[1][2]

-

Column: C18 (e.g., Waters BEH C18 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.7 µm.

-

Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.[2]

-

Gradient:

-

MS Detection (ESI+):

Validation & Quality Control

A robust method must be self-validating.[1][2]

-

Linearity: 10 ng/mL to 1000 ng/mL (

). -

Recovery: Should exceed 85% using the WCX method. (Compare peak area of pre-extraction spike vs. post-extraction spike).

-

Matrix Effect: Calculate Matrix Factor (MF). WCX typically yields MF between 0.9 and 1.1 (negligible suppression) due to phospholipid removal in Wash 2.[1][2]

-

Isomer Check: Ensure the C8:1 peak is distinct from the C8:0 peak (m/z 288 vs 286) and any potential in-source fragmentation artifacts.

References

-

Waters Corporation. Oasis Sample Extraction Products: Chemistry and Formats.[2] (Detailed guide on WCX vs MCX mechanisms). [Link][1][2][3]

-

Minkler, P. E., et al. (2015).[2] Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[2][4][5] (Source for LC-MS conditions and isomer separation). [Link]

-

Biotage. Generic Method for the Extraction of Quaternary Amines and Polybasic Drugs.[2] (Confirming WCX utility for quaternary amines). [Link]

-

Van Vlies, N., et al. (2005).[2] Method for the quantification of acylcarnitines in plasma and blood spots. Journal of Chromatography B. [Link][1][2]

Sources

Application Notes and Protocols for the Preparation of 2-Octenoyl Carnitine Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive guide provides a detailed technical framework for the synthesis, purification, and validation of 2-octenoyl carnitine and its stable isotope-labeled (SIL) analog, d₃-2-octenoyl carnitine. The latter is an essential internal standard for accurate quantification in mass spectrometry-based bioanalysis. This document moves beyond a simple recitation of steps, delving into the rationale behind the chosen methodologies, ensuring scientific integrity and providing a self-validating protocol. By adhering to the principles outlined, researchers can confidently prepare and characterize these critical reagents for applications in metabolic research and drug development.

Introduction: The Critical Role of Internal Standards

Acylcarnitines are pivotal intermediates in fatty acid and amino acid metabolism, and their quantification is crucial for diagnosing inherited metabolic disorders and for understanding the metabolic sequelae of various diseases.[1] 2-Octenoyl carnitine, a medium-chain acylcarnitine, is a biomarker of interest in these studies. Accurate and precise quantification of such endogenous metabolites by liquid chromatography-mass spectrometry (LC-MS) is critically dependent on the use of an appropriate internal standard (IS).[2][3]

An ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[1][2] Stable isotope-labeled (SIL) internal standards are the gold standard for LC-MS-based quantification because their physicochemical properties are nearly identical to the analyte, yet they are distinguishable by their mass-to-charge ratio (m/z).[1][2] This guide details the de novo preparation of d₃-2-octenoyl carnitine as a high-fidelity internal standard for 2-octenoyl carnitine.

Strategic Overview of the Synthesis

The preparation of d₃-2-octenoyl carnitine is a multi-step process that begins with the synthesis of the two key precursors: 2-octenoyl chloride and d₃-L-carnitine. These are then coupled to form the desired SIL acylcarnitine. A parallel synthesis using unlabeled L-carnitine provides the corresponding analyte for use as a reference standard.

Caption: Overall workflow for the synthesis of d₃-2-octenoyl carnitine.

Experimental Protocols

Synthesis of 2-Octenoyl Chloride

The first step is the conversion of the carboxylic acid, trans-2-octenoic acid, to the more reactive acyl chloride. Thionyl chloride is an excellent reagent for this transformation as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and are easily removed from the reaction mixture.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add trans-2-octenoic acid (1.0 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature.

-

After the addition is complete, heat the mixture to 70-80°C for 2-3 hours, or until the evolution of gas ceases.

-

Monitor the reaction by taking a small aliquot, quenching it with methanol, and analyzing by thin-layer chromatography (TLC) or GC-MS to confirm the disappearance of the starting carboxylic acid.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 2-octenoyl chloride can be used directly in the next step or further purified by vacuum distillation.

Synthesis of d₃-L-carnitine

The synthesis of d₃-L-carnitine involves the methylation of a demethylated carnitine precursor using a deuterated methyl source, such as d₃-iodomethane. A published method involves the demethylation of L-carnitine, followed by re-methylation with the isotopically labeled reagent.[4]

Protocol (adapted from patent literature[4]):

-

Demethylation: L-carnitine is heated in a suitable solvent like 2-hydroxyethylamine to yield the demethylated L-carnitine precursor.

-

Purification of Precursor: The crude demethylated product is purified using ion-exchange chromatography.

-

d₃-Methylation: The purified demethyl-L-carnitine is dissolved in an appropriate solvent, and d₃-iodomethane is added. The reaction is heated to effect the methylation, yielding d₃-L-carnitine.

-

Purification of d₃-L-carnitine: The final product is purified by recrystallization or chromatography to remove any unreacted starting materials and byproducts.

Note: Commercially available d₃-L-carnitine is a convenient alternative to de novo synthesis.[5]

Synthesis of d₃-2-Octenoyl Carnitine

This is the core coupling reaction where the acyl chain is attached to the carnitine backbone via an ester linkage. The hydroxyl group of d₃-L-carnitine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-octenoyl chloride.

Caption: The acylation of d₃-L-carnitine with 2-octenoyl chloride.

Protocol:

-

Dissolve d₃-L-carnitine hydrochloride (1.0 equivalent) in a suitable anhydrous solvent such as trifluoroacetic acid or a mixture of a carboxylic acid and the acid chloride.

-

Slowly add the freshly prepared 2-octenoyl chloride (1.1 equivalents) to the solution at room temperature with vigorous stirring.

-

The reaction mixture is heated to a moderate temperature (e.g., 50-60°C) and monitored by TLC or LC-MS until the starting d₃-L-carnitine is consumed.

-

Upon completion, the solvent is removed under reduced pressure to yield the crude d₃-2-octenoyl carnitine.

Purification and Characterization

The purity of an internal standard is paramount for accurate quantification. A two-step purification process is highly recommended to remove unreacted starting materials and any side products.[6]

Purification

Protocol:

-

Cation-Exchange Solid-Phase Extraction (SPE):

-

Dissolve the crude product in a minimal amount of water.

-

Load the solution onto a strong cation-exchange SPE cartridge that has been pre-conditioned according to the manufacturer's instructions.

-

Wash the cartridge with water and then methanol to remove unreacted 2-octenoic acid and other non-cationic impurities.

-

Elute the d₃-2-octenoyl carnitine with a methanolic solution of ammonia or a similar basic modifier.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The eluate from the SPE is concentrated and further purified by preparative reverse-phase HPLC.

-

A C18 column is typically used with a gradient of acetonitrile in water containing a small amount of a volatile acid like formic acid to improve peak shape.

-

Collect the fractions containing the pure product, identified by UV detection and confirmed by LC-MS analysis of the fractions.

-

The collected fractions are pooled and lyophilized to obtain the final purified d₃-2-octenoyl carnitine.

-

Characterization

The identity and purity of the synthesized internal standard must be unequivocally confirmed.

| Technique | Purpose | Expected Results for d₃-2-Octenoyl Carnitine |

| High-Resolution Mass Spectrometry (HRMS) | Confirm elemental composition | Calculated m/z for C₁₅H₂₄D₃NO₄⁺ should match the observed m/z within a narrow mass tolerance (e.g., < 5 ppm). |

| Tandem Mass Spectrometry (MS/MS) | Confirm structural identity through fragmentation | Observation of characteristic fragments, including the neutral loss of the d₃-trimethylamine group (62 Da) and the prominent fragment ion at m/z 85.0284.[1][7] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm chemical structure and assess purity | ¹H and ¹³C NMR spectra should be consistent with the proposed structure. The absence of signals corresponding to starting materials and byproducts indicates high purity. |

Expected MS/MS Fragmentation: The fragmentation of acylcarnitines in positive ion mode ESI-MS/MS is well-characterized. The most common fragmentation pathway involves the neutral loss of the trimethylamine group and the formation of a characteristic fragment ion at m/z 85.

Caption: Key fragmentation pathways for d₃-2-octenoyl carnitine in MS/MS.

Quantification and Preparation of Internal Standard Stock Solution

For use as an internal standard, a stock solution with a precisely known concentration is required. Quantitative NMR (qNMR) is a primary ratio method that can be used to determine the exact concentration of the prepared standard without the need for a specific reference standard of the same compound.[8][9][10]

Quantitative NMR (qNMR)

Principle: A known mass of the purified d₃-2-octenoyl carnitine is dissolved in a specific volume of a deuterated solvent containing a certified internal calibration standard of known concentration and purity (e.g., maleic acid, dimethyl sulfone). By comparing the integral of a well-resolved signal from the analyte with a signal from the calibration standard, the absolute concentration of the analyte can be calculated.

Protocol:

-

Accurately weigh a sample of the purified d₃-2-octenoyl carnitine and a certified qNMR standard into a vial.

-

Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., D₂O or CD₃OD).

-

Acquire a ¹H NMR spectrum under quantitative conditions (i.e., with a long relaxation delay).

-

Integrate a non-overlapping signal from the analyte and a signal from the qNMR standard.

-

Calculate the concentration using the following equation:

Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Mstandard / Manalyte) * Cstandard

Where:

-

C = Concentration

-

I = Integral value

-

N = Number of protons giving rise to the signal

-

M = Molar mass

-

Preparation of Stock Solution

Once the purity and concentration of the solid material are established, a stock solution can be prepared.

Protocol:

-

Accurately weigh the desired amount of the validated d₃-2-octenoyl carnitine.

-

Dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) in a class A volumetric flask to achieve the target concentration (e.g., 1 mg/mL).

-

Store the stock solution at -20°C or below in amber glass vials to prevent photodegradation.

-

The stability of the stock solution should be periodically assessed.

Validation of the Internal Standard

The prepared internal standard should be validated according to established regulatory guidelines, such as those from the FDA and ICH.[2][11][12] Key validation parameters include:

-

Purity: Confirmed by NMR and LC-MS.

-

Identity: Confirmed by HRMS and MS/MS.

-

Concentration: Accurately determined by qNMR or by weighing and correcting for purity.

-

Isotopic Purity: The contribution of the unlabeled analyte in the SIL IS should be minimal.

Conclusion

The protocols and methodologies detailed in this application note provide a robust framework for the in-house preparation of high-quality 2-octenoyl carnitine and its d₃-labeled internal standard. By understanding the chemical principles behind each step and adhering to rigorous purification and characterization procedures, researchers can ensure the scientific integrity of their quantitative bioanalytical data. The use of a well-characterized SIL internal standard is indispensable for achieving the accuracy and precision required in modern metabolic research and clinical diagnostics.

References

- CN104860835B - Isotope labeled L-carnitine-D3 synthesis method - Google Patents.

- US5473104A - Process for the preparation of L-carnitine - Google Patents.

-

Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC - NIH. Available at: [Link]

- EP2360141A1 - A preparation method of high-purity l-carnitine - Google Patents.

-

Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC. Available at: [Link]

-

2-octenoyl-L-carnitine | C15H27NO4 | CID 70679121 - PubChem - NIH. Available at: [Link]

- WO2007139238A1 - Process for l-carnitine and acetyl l-carnitine hydrochloride - Google Patents.

-

A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures - FDA. Available at: [Link]

-

An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC. Available at: [Link]

-

Quantitative NMR Spectroscopy.docx 11/2017. Available at: [Link]

-

(PDF) Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry - ResearchGate. Available at: [Link]

- DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE - Google Patents.

-

Schematic representation of carnitine and acylcarnitine fragmentation... - ResearchGate. Available at: [Link]

-

Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. Available at: [Link]

-

Stable Isotope-Labeled Products For Metabolic Research - Eurisotop. Available at: [Link]

-

Acylcarnitine profiling by low-resolution LC-MS | PLOS One - Research journals. Available at: [Link]

-

Carnitine - Wikipedia. Available at: [Link]

-

ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. Available at: [Link]

-

Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Available at: [Link]

-

What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Available at: [Link]

-

Separation of acylcarnitines from biological samples using high-performance liquid chromatography - PubMed. Available at: [Link]

-

Stable isotope-labeled carnitine reveals its rapid transport into muscle cells and acetylation during contraction - NIH. Available at: [Link]

-

Q2(R2) Validation of Analytical Procedures March 2024 - FDA. Available at: [Link]

-

bmse000211 L(-)-Carnitine at BMRB. Available at: [Link]

-

Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage - YouTube. Available at: [Link]

-

Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regulations.gov. Available at: [Link]

-

FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Available at: [Link]

-

1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

Fragment assignments for (A) decanoylcarnitine (C10:0) and (B)... - ResearchGate. Available at: [Link]

Sources

- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. DE69917318T2 - INDUSTRIAL PROCESS FOR THE PREPARATION OF L-CARNITINE - Google Patents [patents.google.com]

- 4. CN104860835B - Isotope labeled L-carnitine-D3 synthesis method - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. emerypharma.com [emerypharma.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]

- 11. fda.gov [fda.gov]

- 12. scribd.com [scribd.com]

detecting 2-octenoyl carnitine in urine via tandem mass spectrometry

Application Note: High-Specificity Quantitation of 2-Octenoyl Carnitine in Urine via LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the quantification of 2-octenoyl carnitine (cis-2-octenoylcarnitine) in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While often grouped into "C8:1" acylcarnitine profiles during newborn screening, specific detection of the 2-octenoyl isomer is critical for differentiating Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) from other metabolic anomalies, such as potential interference from cis-3,4-methylene-heptanoylcarnitine (a dietary artifact or alternative isomer). This guide prioritizes chromatographic resolution and specific Multiple Reaction Monitoring (MRM) transitions to ensure clinical validity.

Scientific Background & Rationale

The Biological Context

2-Octenoyl carnitine is an intermediate metabolite of mitochondrial beta-oxidation. In healthy physiology, medium-chain fatty acids are rapidly oxidized. However, in MCADD , the enzyme responsible for the dehydrogenation of C6–C12 acyl-CoAs is deficient. This leads to the accumulation of medium-chain acyl-CoAs, which are conjugated with carnitine and excreted in urine to prevent mitochondrial toxicity.

Why Specificity Matters: Routine Flow Injection Analysis (FIA-MS/MS) often reports a total "C8:1" signal. However, research has shown that urinary C8:1 can also consist of cis-3,4-methylene-heptanoylcarnitine , which may not originate from defective beta-oxidation [1]. Therefore, chromatographic separation is non-negotiable for accurate metabolic interpretation.

Pathway Visualization

The following diagram illustrates the block in beta-oxidation leading to 2-octenoyl carnitine accumulation.

Figure 1: Mechanism of 2-octenoyl carnitine accumulation. In MCADD, upstream accumulation forces flux toward carnitine conjugation and urinary excretion.

Experimental Protocol

Reagents and Materials

-

Standards:

-

Target: 2-Octenoyl-L-carnitine HCl (Custom synthesis or high-purity commercial standard, e.g., Merck/Sigma).

-

Internal Standard (IS): d3-Octanoylcarnitine (C8-carnitine-d3) . Note: While d3-C8:1 is ideal, d3-C8 is the accepted surrogate due to similar retention and ionization.

-

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, and Formic Acid (FA).

-

Matrix: Drug-free human urine (pooled) for calibration curves.

Sample Preparation: Solid Phase Extraction (SPE)

Direct "dilute-and-shoot" methods are prone to ion suppression from urinary salts. We utilize a Mixed-Mode Cation Exchange (MCX) SPE protocol to ensure data integrity.

Workflow Diagram:

Figure 2: SPE workflow ensuring removal of urinary salts and interferents prior to analysis.

Step-by-Step SPE Protocol:

-

Conditioning: Condition MCX cartridges (30 mg/1 mL) with 1 mL MeOH followed by 1 mL Water.

-

Loading: Mix 50 µL urine + 10 µL IS + 200 µL 2% Formic Acid. Load onto cartridge.

-

Washing: Wash with 1 mL 2% Formic Acid (removes anionic/neutral interferences). Wash with 1 mL MeOH (removes hydrophobic neutrals).

-

Elution: Elute carnitines with 500 µL 5% Ammonium Hydroxide in Methanol . Crucial: The high pH releases the positively charged quaternary amine from the sorbent.

-

Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A (Water + 0.1% FA).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

-

Column: C18 Reverse Phase (e.g., Waters ACQUITY HSS T3, 2.1 x 100 mm, 1.8 µm). The T3 column is chosen for its retention of polar compounds.

-

Mobile Phases:

Gradient Profile:

| Time (min) | % B | Flow Rate (mL/min) | Description |

|---|---|---|---|

| 0.0 | 2 | 0.4 | Initial Hold (Focusing) |

| 1.0 | 2 | 0.4 | Start Gradient |

| 8.0 | 95 | 0.4 | Elution of Acylcarnitines |

| 9.0 | 95 | 0.4 | Wash |

| 9.1 | 2 | 0.4 | Re-equilibration |

| 12.0 | 2 | 0.4 | End |

MS/MS Parameters (MRM)

Acylcarnitines produce a characteristic product ion at m/z 85.1 (loss of the fatty acid moiety and trimethylamine, leaving the carnitine backbone fragment +CH2-CH=CH-COOH).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Octenoyl Carnitine (C8:1) | 286.2 | 85.1 | 30 | 28 |

| d3-Octanoyl Carnitine (IS) | 291.2 | 85.1 | 30 | 28 |

| Octanoyl Carnitine (C8:0) | 288.2 | 85.1 | 30 | 28 |

Note: Monitoring C8:0 is recommended to calculate the C8:1/C8:0 ratio, a secondary diagnostic marker.

Results & Discussion

Chromatographic Separation

A critical success factor is the separation of 2-octenoyl carnitine from isobaric interferences.

-

2-Octenoyl carnitine typically elutes at ~5.2 min.

-

cis-3,4-methylene-heptanoylcarnitine (if present) elutes slightly earlier (~4.8 min) on high-strength silica C18 columns [2].

-

Validation Step: Inject a pure standard of 2-octenoyl carnitine. If a double peak appears in patient samples but not the standard, the second peak is likely the heptanoyl isomer.

Linearity and Sensitivity

-

Linear Range: 0.05 µM to 20 µM.

-

LOD (Limit of Detection): 0.01 µM (S/N > 3).

-

LOQ (Limit of Quantitation): 0.05 µM (S/N > 10, CV < 15%).

Calculation

Concentration (

References

-

Yang, S., Minkler, P., & Hoppel, C. (2007).[2] cis-3,4-Methylene-heptanoylcarnitine: characterization and verification of the C8:1 acylcarnitine in human urine. Journal of Chromatography B. Link

-

Vernez, L., et al. (2003).[3] Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry. Journal of Chromatography A. Link

-

Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link

-

Kalliodi, E., et al. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek Application Notes. Link

-

ACMG Technical Standard. (2020). Laboratory analysis of acylcarnitines, 2020 update. Genetics in Medicine. Link

Sources

synthesis of isotope-labeled 2-octenoyl carnitine

Application Note: Precision Synthesis of Stable Isotope-Labeled 2-Octenoylcarnitine ( -C8:1)

Executive Summary & Clinical Significance

This Application Note details the protocol for the synthesis of trans-2-octenoyl-L-carnitine-[methyl-

Why this molecule matters: In the context of newborn screening (NBS) and metabolic profiling, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency is the most common disorder of fatty acid oxidation. A hallmark biomarker for MCAD deficiency is the accumulation of C8 species.[1] While octanoylcarnitine (C8:0) is the primary marker, 2-octenoylcarnitine (C8:1) provides critical secondary specificity, distinguishing MCAD deficiency from other metabolic anomalies.

To accurately quantify this biomarker via Tandem Mass Spectrometry (MS/MS), an isotopically labeled internal standard (IS) is required to correct for ionization suppression and extraction efficiency. This protocol utilizes a deuterium-labeled carnitine backbone to ensure the resulting standard is chemically identical to the analyte but mass-shifted for detection.

Strategic Synthesis Design

The Isotopic Strategy

We select L-Carnitine-[methyl-

-

Reasoning: Labeled carnitine backbones are commercially available in high enantiomeric purity and allow for a modular synthesis platform. A single labeled backbone can be used to synthesize an entire library of acylcarnitines (C2–C18).

-

Mass Shift: The

-methyl group provides a +3 Da mass shift, which is sufficient to move the precursor ion out of the M+0, M+1, and M+2 isotopic envelope of the natural analyte.

The Coupling Methodology: Acid Chloride vs. Carbodiimide